molecular formula C12H14N2O2 B091758 Methyl 2-amino-3-(1H-indol-3-yl)propanoate CAS No. 7303-49-3

Methyl 2-amino-3-(1H-indol-3-yl)propanoate

Cat. No. B091758
CAS RN: 7303-49-3
M. Wt: 218.25 g/mol
InChI Key: KCUNTYMNJVXYKZ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(1H-indol-3-yl)propanoate”, also known as “methyl tryptophan” or “tryptophan methyl ester”, belongs to the class of organic compounds known as alpha amino acid esters . These are ester derivatives of alpha amino acids.


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-3-(1H-indol-3-yl)propanoate” is C12H14N2O2 . The InChI code is 1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(1H-indol-3-yl)propanoate” is a solid at room temperature . Its molecular weight is 218.25 . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including Methyl 2-amino-3-(1H-indol-3-yl)propanoate, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have demonstrated anti-inflammatory activities. Specific derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with indomethacin and celecoxib .

Anticancer Potential

Indole derivatives have been found to possess anticancer properties. For example, one study revealed that a specific compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Anti-HIV Properties

Indole derivatives have also shown potential as anti-HIV agents. The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties. This makes them potentially useful in combating oxidative stress-related diseases .

Antimicrobial Properties

Indole derivatives have demonstrated antimicrobial properties, making them potentially useful in the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have shown potential as antitubercular agents. This could be significant in the development of new treatments for tuberculosis .

Antidiabetic Properties

Indole derivatives have also shown potential as antidiabetic agents. This could be significant in the development of new treatments for diabetes .

Safety And Hazards

The safety information for “Methyl 2-amino-3-(1H-indol-3-yl)propanoate” indicates that it is classified under GHS07, with a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-amino-3-(1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUNTYMNJVXYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864547
Record name Methyl tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(1H-indol-3-yl)propanoate

CAS RN

7303-49-3
Record name Tryptophan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 2-amino-3-(1H-indol-3-yl)propanoate in the synthesis of the antibacterial compound described in the research?

A1: Methyl 2-amino-3-(1H-indol-3-yl)propanoate plays a crucial role as a reactant in the synthesis of Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate. The research article describes its reaction with Methyl 2-azido-2-benzamidoacetate via N-alkylation in the presence of diisopropylethylamine as a base []. This reaction forms the final compound, which demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria in vitro.

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